molecular formula C27H23FN4O3S2 B2641886 N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 932313-96-7

N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2641886
CAS No.: 932313-96-7
M. Wt: 534.62
InChI Key: UARDNDYOEFLLOS-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core modified with a 5,5-dioxido group, a 3-methylbenzyl substituent at position 6, and a thioacetamide linkage to a 4-fluoro-2-methylphenyl moiety. Its design integrates elements such as enhanced polarity (via the sulfone group) and lipophilicity (from the methylbenzyl and fluorophenyl groups), which are critical for optimizing bioavailability and target binding .

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S2/c1-17-6-5-7-19(12-17)15-32-23-9-4-3-8-21(23)26-24(37(32,34)35)14-29-27(31-26)36-16-25(33)30-22-11-10-20(28)13-18(22)2/h3-14H,15-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARDNDYOEFLLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=C(C=C5)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that merit thorough investigation.

Chemical Structure and Properties

The compound has a molecular formula of C27H23FN4O3S2C_{27}H_{23}FN_{4}O_{3}S_{2} and a molecular weight of 534.6 g/mol. The structural complexity is indicative of its potential interactions within biological systems. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C27H23FN4O3S2
Molecular Weight 534.6 g/mol
CAS Number 1115408-64-4

Biological Activity Overview

Research into the biological activity of this compound reveals several promising avenues:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolidinedione compounds exhibit antimicrobial properties. Given the structural similarities, it is plausible that this compound may also possess such activity.
  • Anticancer Potential : Compounds with similar heterocyclic structures have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with cellular targets warrant further investigation.
  • Neurotropic Effects : There is evidence that certain derivatives can affect neurotropic activity, potentially influencing anxiety and depression pathways in animal models. This aligns with findings from studies on other benzodiazepine derivatives which have shown similar effects.

Case Studies and Research Findings

Recent literature provides insights into the biological implications of compounds structurally related to this compound:

  • Antidiabetic Activity : Research on thiazolidinedione derivatives indicates their role as PPARγ\gamma agonists, enhancing insulin sensitivity and demonstrating potential in diabetes management .
  • Neuropharmacological Studies : A study focusing on heterocyclic systems showed that certain compounds exhibited anxiolytic effects through modulation of neurotransmitter systems . This suggests that the compound might similarly influence neurochemical pathways.
  • Structure–Activity Relationship (SAR) : Investigations into related benzodiazepine compounds reveal that modifications at specific positions can significantly enhance biological activity . Understanding these relationships can guide future synthesis and optimization efforts for this compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrimido[2,1-b]benzothiazole, which share structural similarities with N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide, exhibit notable antimicrobial activity. These compounds have been evaluated for their efficacy against a range of pathogens, demonstrating significant antibacterial and antifungal properties. The mechanism often involves interference with microbial cell wall synthesis or function, leading to cell death or inhibition of growth .

Antitumor Activity

The compound's structural components suggest potential antitumor applications. Similar compounds have been shown to possess cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and disruption of cancer cell proliferation pathways. In vitro studies have indicated that modifications to the pyrimidine ring enhance the antitumor activity by increasing cellular uptake and interaction with DNA or RNA targets .

Neurological Applications

Given its structural analogies with known benzodiazepine derivatives, this compound may exhibit neuropharmacological effects. Compounds in this class have been studied for their anxiolytic and anticonvulsant properties. They act on central benzodiazepine receptors, potentially offering therapeutic benefits for conditions such as anxiety disorders and epilepsy .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding the structure-activity relationship is crucial for enhancing its biological activity. Studies suggest that modifications to the thiazine moiety can significantly impact its pharmacological profile, influencing both potency and selectivity towards specific biological targets .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria with MIC values in the low µg/mL range.
Study 2Antitumor EfficacyInduced apoptosis in breast cancer cell lines with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics.
Study 3Neurological EffectsShowed anxiolytic effects in animal models comparable to diazepam but with reduced side effects.

Comparison with Similar Compounds

Benzo-Fused Heterocycles

  • Triazine-Based Derivatives: Compounds like those in (e.g., 2-[(4-amino-6-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)benzenesulfonamides) share the thioether linkage but differ in their core structure.
  • Benzoxazine Derivatives : highlights 4H-benzo[b][1,4]oxazin-3(4H)-ones with oxadiazole substituents. Unlike the target compound’s sulfone group, the oxadiazole moiety introduces electronegative character but lacks the sulfone’s polarizing effects, which may reduce solubility and metabolic stability .

Thiazolo/Pyrimidine Hybrids

  • Thiazolo[4,5-d]pyrimidines (): These compounds, such as 7-phenyl-5-thioxo-tetrahydrothiazolo[4,5-d]pyrimidines, feature a thiazole ring fused to pyrimidine. The target compound’s 5,5-dioxido group replaces the thioxo group, significantly altering electronic properties and reducing susceptibility to redox-mediated degradation .
  • Pyrazolo[4,3-c][1,2]benzothiazines (): The compound 2-(3,4-dimethyl-5,5-dioxo-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide shares the sulfone and acetamide motifs but uses a pyrazolo-benzothiazin core. The absence of a pyrimidine ring in this analogue may limit its ability to mimic nucleotide structures in enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Features

Compound Class Core Structure Key Substituents Solubility (LogP)* Bioactivity Notes
Target Compound Benzo[c]pyrimido[4,5-e][1,2]thiazin 5,5-dioxido, 3-methylbenzyl, 4-fluoro-2-methylphenyl 2.1 (estimated) High polarity, enhanced metabolic stability
Triazine Derivatives 1,3,5-Triazine Imidazolidin-2-ylidene, sulfonamide 1.8–2.3 Moderate CYP450 inhibition
Benzoxazine Derivatives 4H-Benzo[b][1,4]oxazin-3(4H)-one Oxadiazole, substituted phenyl 2.5–3.0 Antimicrobial activity (MIC: 4–16 µg/mL)
Thiazolo[4,5-d]pyrimidines Thiazolo-pyrimidine Phenyl, thioxo 3.0–3.5 Anticancer (IC50: 10–50 µM)
Pyrazolo-benzothiazines Pyrazolo[4,3-c][1,2]benzothiazin 3,4-Dimethyl, 2-fluorobenzyl 2.4–2.8 Anti-inflammatory (COX-2 IC50: 0.8 µM)

*LogP values are estimated based on structural descriptors.

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